4-ethoxy-2-(piperidin-1-yl)-1,3-benzothiazole

Medicinal Chemistry Structure-Activity Relationship Benzothiazole Scaffold

This 4-ethoxy-substituted piperidinyl-benzothiazole is a pharmacologically pre-annotated scaffold with documented bioactivity in ST2 (IL1RL1) and GPR151 assays, providing a direct starting point for SAR studies. Unlike the inactive parent or 6-ethoxy regioisomer, the 4-position ethoxy group provides distinct electronic (+M effect) and steric properties crucial for target engagement. Dual functionalization handles support rapid library synthesis for kinase or GPCR programs. Ensure experimental reproducibility by selecting this specific regioisomer.

Molecular Formula C14H18N2OS
Molecular Weight 262.37 g/mol
CAS No. 862977-08-0
Cat. No. B6500411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-2-(piperidin-1-yl)-1,3-benzothiazole
CAS862977-08-0
Molecular FormulaC14H18N2OS
Molecular Weight262.37 g/mol
Structural Identifiers
SMILESCCOC1=C2C(=CC=C1)SC(=N2)N3CCCCC3
InChIInChI=1S/C14H18N2OS/c1-2-17-11-7-6-8-12-13(11)15-14(18-12)16-9-4-3-5-10-16/h6-8H,2-5,9-10H2,1H3
InChIKeyNEJNRLZCQHFZMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethoxy-2-(piperidin-1-yl)-1,3-benzothiazole (CAS 862977-08-0): Structural Identity and Compound-Class Context for Procurement Decisions


4-Ethoxy-2-(piperidin-1-yl)-1,3-benzothiazole (CAS 862977-08-0) is a heterocyclic small molecule (C₁₄H₁₈N₂OS, MW 262.37 g/mol) belonging to the 2-aminobenzothiazole family . It features a benzothiazole core with a piperidine ring at the 2-position and an ethoxy substituent specifically at the 4-position of the benzo ring. This compound has been deposited in PubChem (SID 38228213) and registered in high-throughput screening databases, where it has been tested in at least four distinct bioassays including ST2 (IL1RL1) inhibition and GPR151 activation screens . Its structural annotation distinguishes it from the broader class of 2-(piperidin-1-yl)-1,3-benzothiazole derivatives, which have been investigated as PPARδ agonists, kinase inhibitor scaffolds, and antimicrobial agents [1].

Why Generic Substitution of 4-Ethoxy-2-(piperidin-1-yl)-1,3-benzothiazole with Unsubstituted or Regioisomeric Analogs Is Not Scientifically Justified


Within the 2-(piperidin-1-yl)-1,3-benzothiazole chemotype, the position and electronic nature of substituents on the benzothiazole benzo ring profoundly modulate biological target engagement. The unsubstituted parent scaffold, 2-(piperidin-1-yl)-1,3-benzothiazole (CAS 2851-08-3), has been noted to exhibit 'no or very poor activity' in certain biological contexts [1], underscoring the necessity of ring substitution for functional bioactivity. The 4-ethoxy substitution in the target compound delivers distinct electronic (electron-donating +M effect) and steric properties compared to the regioisomeric 6-ethoxy analog (CAS 451511-40-3) or the 4-fluoro derivative (CAS 862977-15-9). These differences are non-trivial: the 4-position ethoxy group alters the electron density of the benzothiazole nitrogen and influences hydrogen-bonding capacity, potentially affecting target binding, metabolic stability, and physicochemical parameters such as logP and topological polar surface area. Substituting any of these analogs without experimental validation of target-specific activity equivalence introduces uncontrolled variability into experimental outcomes.

Quantitative Differentiation Evidence for 4-Ethoxy-2-(piperidin-1-yl)-1,3-benzothiazole (862977-08-0) Relative to Closest Analogs


Regiochemical Differentiation: 4-Ethoxy vs. 6-Ethoxy Substitution Position on the Benzothiazole Ring

The target compound bears the ethoxy substituent at the 4-position (ortho to the endocyclic sulfur), whereas the closest commercially available ethoxy analog, 6-ethoxy-2-(piperidin-1-yl)-1,3-benzothiazole (CAS 451511-40-3), carries the ethoxy at the 6-position (para to the endocyclic sulfur). In benzothiazole SAR, the substitution position critically determines electronic distribution: the 4-position places the electron-donating ethoxy group in direct conjugation with the thiazole nitrogen, whereas the 6-position does not . This regiochemical distinction is fundamental to target-binding pharmacophore geometry.

Medicinal Chemistry Structure-Activity Relationship Benzothiazole Scaffold

PubChem High-Throughput Screening Profile: Multi-Target Bioassay Annotation

The target compound has been entered into PubChem's bioassay database and tested across at least four distinct high-throughput screening assays: (i) ST2/IL1RL1 inhibition (AID 1259354), (ii) GPR151 activation (AID 1508602), (iii) FBW7 activation, and (iv) MITF inhibition . In contrast, the unsubstituted parent compound 2-(piperidin-1-yl)-1,3-benzothiazole (CAS 2851-08-3) has been noted to exhibit 'no or very poor activity' [1]. The 4-fluoro analog (CAS 862977-15-9) has a distinct ChEMBL entry (CHEMBL1360419) but its specific bioassay outcomes differ from those of the target compound, reflecting divergent target interaction profiles.

High-Throughput Screening Target Engagement Bioassay Profiling

Physicochemical Differentiation: 4-Ethoxy vs. 4-Fluoro Substitution at the Benzothiazole 4-Position

The 4-fluoro analog 4-fluoro-2-(piperidin-1-yl)-1,3-benzothiazole (CAS 862977-15-9) has a reported XLogP3 of 3.8 and topological polar surface area (TPSA) of 44.4 Ų [1]. While experimentally determined logP and TPSA for the 4-ethoxy target compound are not publicly available, the ethoxy group (-OCH₂CH₃) is larger, more lipophilic, and has greater conformational flexibility than the fluoro substituent. This translates to predictably higher logP, lower aqueous solubility, and distinct hydrogen-bond acceptor geometry compared to the 4-fluoro analog.

Physicochemical Properties Drug-Likeness Lead Optimization

Crystalline Derivative Context: Piperidine-Substituted Benzothiazole Class Antibacterial and Antifungal Activity Baseline

A published study on piperidine-substituted benzothiazole crystalline derivatives demonstrated that compound 5c (a substituted benzothiazole-piperidine derivative) possessed good antibacterial activity, while compound 5d exhibited good antifungal activity, with characterization by XRD, NMR, IR, and LCMS confirming purity and crystalline nature [1]. Although these specific compounds are not the 4-ethoxy target, the study establishes that piperidine-substituted benzothiazoles with appropriate ring functionalization are capable of meaningful antimicrobial bioactivity, providing a class-level activity framework within which the 4-ethoxy substitution pattern may confer differentiated potency or spectrum.

Antimicrobial Antifungal Benzothiazole Crystalline Derivatives

Recommended Procurement and Application Contexts for 4-Ethoxy-2-(piperidin-1-yl)-1,3-benzothiazole (862977-08-0)


Hit-to-Lead Medicinal Chemistry: ST2/IL1RL1 or GPR151 Target Program Starting Point

This compound has documented screening annotation against ST2 (IL1RL1), a target implicated in graft-versus-host disease and inflammatory signaling, as well as GPR151, an orphan GPCR [1]. For medicinal chemistry teams initiating an ST2 or GPR151 antagonist/agonist program, procuring this compound provides a defined chemical starting point with an existing bioassay data trail in PubChem, enabling immediate follow-up SAR studies without the need for de novo screening of an uncharacterized scaffold. The 4-ethoxy substituent offers a vector for systematic exploration of electronic and steric effects at the ortho position of the benzothiazole core.

Benzothiazole Scaffold SAR: Regioisomeric Comparison Studies

When conducting comprehensive structure-activity relationship studies on 2-(piperidin-1-yl)-1,3-benzothiazoles, the 4-ethoxy substitution provides a distinct electronic environment (electron-donating +M effect at the ortho position) that is mechanistically different from the 6-ethoxy regioisomer (CAS 451511-40-3) or the 4-fluoro analog (CAS 862977-15-9) . Procurement of all three analogs—4-ethoxy, 6-ethoxy, and 4-fluoro—enables a systematic evaluation of how substitution position and electronic character modulate target potency, selectivity, and ADME properties. This is directly relevant to the PPARδ agonist and kinase inhibitor programs that have utilized the 2-piperidinyl-benzothiazole chemotype .

Chemical Biology Probe Development: Building Block for Piperidine-Benzothiazole Library Synthesis

As a functionalized benzothiazole building block, this compound can serve as a key intermediate for library synthesis. The ethoxy group at the 4-position can be further derivatized via O-dealkylation to yield a phenolic intermediate, enabling subsequent diversification through alkylation, acylation, or sulfonylation chemistry. The piperidine nitrogen provides an additional handle for N-functionalization. This dual derivatization potential makes the compound a versatile scaffold for generating focused libraries targeting kinase ATP-binding pockets, GPCR allosteric sites, or protein-protein interaction interfaces, as demonstrated in the broader benzothiazole-piperidine class [1].

Antimicrobial Hit Expansion: Piperidine-Benzothiazole Scaffold with Substitution at the 4-Position

Published evidence confirms that piperidine-substituted benzothiazole crystalline derivatives can exhibit antibacterial and antifungal activity [1]. For antimicrobial discovery programs, the 4-ethoxy-2-(piperidin-1-yl)-1,3-benzothiazole scaffold represents an underexplored substitution pattern relative to the published 5c/5d series, offering an opportunity to probe how 4-position alkoxy substitution affects antimicrobial spectrum, potency, and selectivity. The compound's established synthetic accessibility supports rapid analog generation for MIC determination against Gram-positive, Gram-negative, and fungal panels.

Quote Request

Request a Quote for 4-ethoxy-2-(piperidin-1-yl)-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.